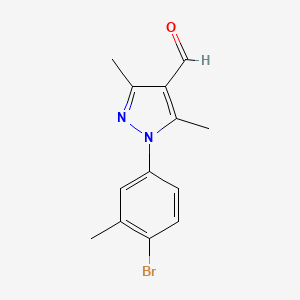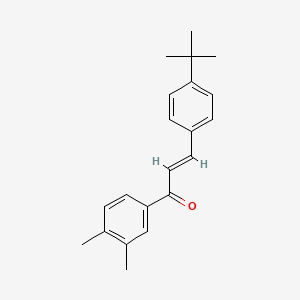
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, hereafter referred to as CMP, is an organic compound with a wide range of scientific and research applications. CMP is a compound with a unique molecular structure, consisting of two double bond conjugated rings. The compound has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. We will also list the possible future directions for CMP research.
Aplicaciones Científicas De Investigación
CMP has a variety of scientific and research applications. It has been studied extensively as a potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. CMP has also been studied as a potential agent for the treatment of inflammation and as an anti-inflammatory agent. It has also been studied as a potential agent for the treatment of bacterial and fungal infections. Additionally, CMP has been studied as a potential agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of CMP is not fully understood. However, it is believed that CMP acts by modulating the activity of various enzymes, such as cyclooxygenase-2, lipoxygenase, and phospholipase A2. Additionally, CMP has been shown to modulate the activity of various receptors, such as the serotonin receptor, the dopamine receptor, and the histamine receptor.
Biochemical and Physiological Effects
CMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, lipoxygenase, and phospholipase A2. Additionally, CMP has been shown to reduce inflammation, reduce oxidative stress, and modulate the activity of various receptors. Additionally, CMP has been shown to have anti-cancer effects and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMP has a number of advantages for laboratory experiments. It is relatively easy to synthesize and can be synthesized in high yields. Additionally, CMP is relatively stable and can be stored for long periods of time. However, CMP also has some limitations. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, CMP is not water-soluble and must be dissolved in organic solvents.
Direcciones Futuras
There are a number of potential future directions for CMP research. CMP could be further studied as a potential therapeutic agent for the treatment of various diseases. Additionally, CMP could be studied as a potential agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, CMP could be studied as a potential agent for the treatment of inflammation and as an anti-inflammatory agent. CMP could also be studied as a potential agent for the treatment of bacterial and fungal infections. Finally, CMP could be studied as a potential agent for the prevention and treatment of cancer.
Métodos De Síntesis
CMP can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-chlorophenol with 2-methoxyphenylacetylene in the presence of a palladium catalyst. This reaction yields CMP in high yields and is a relatively simple process. The reaction can also be carried out in the presence of other catalysts, such as copper, nickel, or cobalt, and in the presence of other solvents, such as acetic acid, dimethylformamide, or toluene.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRFVKFQCRHMN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)

![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)


